BenchChemオンラインストアへようこそ!

N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Medicinal chemistry SAR Physicochemical properties

N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-07-8, molecular formula C₁₈H₂₂N₂O₂, MW 298.39 g/mol) is a synthetic indol-3-yl-oxoacetamide derivative. This compound features a cyclohexyl and an ethyl substituent on the oxoacetamide nitrogen, distinguishing it from simpler N-cyclohexyl or N-methyl analogs.

Molecular Formula C18H22N2O2
Molecular Weight 298.386
CAS No. 852367-07-8
Cat. No. B2427690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852367-07-8
Molecular FormulaC18H22N2O2
Molecular Weight298.386
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H22N2O2/c1-2-20(13-8-4-3-5-9-13)18(22)17(21)15-12-19-16-11-7-6-10-14(15)16/h6-7,10-13,19H,2-5,8-9H2,1H3
InChIKeyZKYXCLYMDVVNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide – Structural and Pharmacological Baseline for Indol-3-yl-oxoacetamide Procurement


N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-07-8, molecular formula C₁₈H₂₂N₂O₂, MW 298.39 g/mol) is a synthetic indol-3-yl-oxoacetamide derivative. This compound features a cyclohexyl and an ethyl substituent on the oxoacetamide nitrogen, distinguishing it from simpler N-cyclohexyl or N-methyl analogs. Indol-3-yl-oxoacetamides are a pharmacologically validated scaffold with demonstrated nanomolar binding affinity at cannabinoid receptor type 2 (CB₂) [1] and sub-micromolar to micromolar antiproliferative activity against human cancer cell lines [2]. The compound is available commercially at ≥95% purity as a colorless liquid with limited aqueous solubility but good solubility in organic solvents .

Why N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Cannot Be Interchanged with Closest Indol-3-yl-oxoacetamide Analogs


Within the indol-3-yl-oxoacetamide chemotype, seemingly minor N-substitution changes produce quantifiable differences in molecular weight, lipophilicity, physical state, and target binding. The N-ethyl-N-cyclohexyl substitution motif of CAS 852367-07-8 (MW 298.39) is distinct from the simpler N-cyclohexyl analog (MW 270.33), which lacks the ethyl group entirely [1], and from the N-cyclohexyl-N-methyl-2-methyl-indole analog (CAS 852368-38-8, MW 298.4), which incorporates a 2-methyl substituent on the indole ring that alters both conformational flexibility and hydrogen-bonding capacity [2]. In the CB₂ receptor series, N-substitution identity directly governs binding affinity, with Ki values spanning three orders of magnitude (0.37–377 nM) across structurally related indol-3-yl-oxoacetamides [3]. Generic substitution without experimental validation therefore risks unrecognized loss of potency, altered selectivity, or divergent physicochemical behavior.

Quantitative Differentiation Evidence for N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Versus Closest Analogs


Molecular Weight and N-Substitution Pattern Differentiation Versus N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide

The target compound (C₁₈H₂₂N₂O₂, MW 298.39 g/mol) contains both N-ethyl and N-cyclohexyl substituents, whereas the des-ethyl analog N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide has the formula C₁₆H₁₈N₂O₂ and MW 270.33 g/mol [1]. The additional ethyl group increases molecular weight by 28.06 g/mol (10.4% increase), which is predicted to increase calculated logP and modulate membrane permeability relative to the smaller analog. This structural difference is significant because in the indol-3-yl-oxoacetamide CB₂ ligand series, N-alkyl substitution identity is a critical determinant of receptor affinity, with Ki values varying by >100-fold depending on the N-substituent [2].

Medicinal chemistry SAR Physicochemical properties

Physical State Differentiation: Liquid vs. Solid Handling Properties Versus Chiral Analog (R)-N-(1-cyclohexylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

The target compound CAS 852367-07-8 is a colorless liquid at ambient temperature , whereas its closely related chiral isomer (R)-N-(1-cyclohexylethyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 615556-81-5, same molecular formula C₁₈H₂₂N₂O₂, MW 298.385) is a crystalline solid with a melting point of 192 °C (recrystallized from ethyl acetate) and a predicted density of 1.180 ± 0.06 g/cm³ at 20 °C [1]. This physical state difference arises from the branching of the cyclohexylethyl group in the chiral analog, which enables tighter crystal packing. The liquid state of the target compound simplifies volumetric dispensing for solution-phase assays but requires different storage and handling protocols compared to its solid analog.

Formulation science Analytical chemistry Procurement specifications

Class-Level CB₂ Receptor Binding Affinity in the Indol-3-yl-oxoacetamide Series: Quantitative Context for Target Compound Evaluation

Although direct binding data for CAS 852367-07-8 have not been published, the indol-3-yl-oxoacetamide chemotype has been extensively characterized at CB₂ receptors. The fluorinated indol-3-yl-oxoacetamide derivative 8 (N-(adamantan-1-yl)-2-(1-(2-(2-fluoroethoxy)ethyl)-5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide) demonstrated CB₂ Ki = 6.2 nM [1]. Across a broader series of 24 indol-3-yl-oxoacetamides, CB₂ Ki values ranged from 0.37 to 377 nM, a >1,000-fold span, with most compounds showing moderate to good selectivity over CB₁ [2]. The target compound's N-cyclohexyl-N-ethyl substitution pattern is a distinct, untested variant within this pharmacologically productive scaffold, and its binding affinity can be contextually bracketed within the established range for the series.

Cannabinoid receptor CB2 ligand Binding affinity Neuroscience

Class-Level Antiproliferative Activity: Cytotoxicity Benchmarking of Indol-3-yl-oxoacetamides in Human Cancer Cell Lines

Indol-3-yl-oxoacetamides have demonstrated antiproliferative activity across multiple human cancer cell lines. In a study of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, compound 5r exhibited IC₅₀ values of 16.12 ± 1.54 μM (HeLa, cervical cancer), 12.54 ± 1.15 μM (MCF-7, breast cancer), and 10.56 ± 1.14 μM (HepG2, liver cancer) [1]. In a separate patent series, 3-oxoacetamideindolyl compounds demonstrated potent anticancer, cytotoxic, and anti-angiogenic activity claimed for the treatment of solid tumors and leukemias [2]. The target compound CAS 852367-07-8, bearing the privileged indol-3-yl-oxoacetamide core with a distinct N-cyclohexyl-N-ethyl capping group, represents a structurally differentiated starting point for anticancer SAR exploration within this validated phenotype.

Cancer research Cytotoxicity Antiproliferative Cell-based assays

Analytical Characterization Infrastructure: Spectral Reference Data Availability for the Des-Ethyl Analog Facilitating Method Development

The des-ethyl analog N-cyclohexyl-2-(1H-indol-3-yl)-2-oxoacetamide (N-cyclohexyl-3-indoleglyoxylamide, C₁₆H₁₈N₂O₂, MW 270.33) has established FTIR (KBr wafer), UV-Vis (methanol), and GC-MS spectral data available in the Wiley KnowItAll spectral libraries [1]. These spectra serve as a structural reference point for analytical method development for the target compound, which differs only by the addition of an N-ethyl group. The target compound is commercially available at ≥95% purity (Catalog No. CM1011778) , providing a defined purity baseline for procurement specifications. No equivalent spectral library entries were identified for the N-methyl or chiral cyclohexylethyl analogs, giving the target compound an analytical traceability advantage over those comparators.

Analytical chemistry Quality control Spectral characterization Method validation

Validated Application Scenarios for N-Cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Based on Quantitative Differentiation Evidence


CB₂ Receptor Probe Development for Neuroinflammation PET Imaging Studies

The indol-3-yl-oxoacetamide scaffold has produced CB₂ ligands with Ki values as low as 6.2 nM, and the class has been specifically advanced for positron emission tomography (PET) radiotracer development in neuroinflammation models [1]. The target compound's N-ethyl-N-cyclohexyl substitution pattern provides a distinct lipophilic handle for modulating blood-brain barrier penetration, a critical parameter for CNS imaging agents. Its liquid physical state facilitates precise microvolume dispensing for radiolabeling precursor preparation . Researchers developing ¹⁸F or ¹¹C PET tracers for CB₂ imaging in Alzheimer's disease or multiple sclerosis models may select this compound as a structurally differentiated lead scaffold distinct from the adamantyl-indole series.

Anticancer SAR Exploration Targeting HepG2 and MCF-7 Cell Lines

Structurally related indol-3-yl-oxoacetamides have demonstrated reproducible antiproliferative activity against HepG2 (IC₅₀ = 10.56 μM), MCF-7 (IC₅₀ = 12.54 μM), and HeLa (IC₅₀ = 16.12 μM) cell lines [2]. The target compound's N-cyclohexyl-N-ethyl substitution is a novel variation not yet evaluated in these assays, representing an unexplored region of chemical space within an active phenotype. Medicinal chemistry teams focused on structure-activity relationship studies of indole-based anticancer agents can procure this compound as a building block for systematic N-substitution scanning to identify potency-enhancing modifications.

Analytical Reference Standard for Indol-3-yl-oxoacetamide Method Development

With commercially specified purity of ≥95% and a defined liquid physical state, the target compound can serve as a system suitability standard for HPLC and LC-MS methods targeting the broader indol-3-yl-oxoacetamide class . The availability of FTIR, UV-Vis, and MS spectral data for the closely related des-ethyl analog provides orthogonal confirmation benchmarks for identity testing [3]. Quality control laboratories supporting medicinal chemistry programs that synthesize indol-3-yl-oxoacetamide libraries can use this compound as a readily available, well-characterized reference material for column performance qualification and retention time standardization.

Physicochemical Property Profiling for CNS Drug-Likeness Assessment

The target compound's molecular weight (298.39 g/mol), moderate lipophilicity (inferred from N-cyclohexyl-N-ethyl substitution and insolubility in water), and liquid physical state place it within favorable property ranges for CNS drug candidates . The N-ethyl group provides a 28 g/mol increase over the des-ethyl analog, which modulates both logP and polar surface area. This compound can be incorporated into multiparameter optimization screens where the effect of incremental N-alkyl substitution on permeability, solubility, and metabolic stability is systematically assessed using PAMPA, Caco-2, and microsomal stability assays, leveraging its liquid form for accurate compound handling in automated platforms.

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.